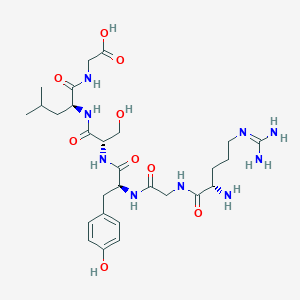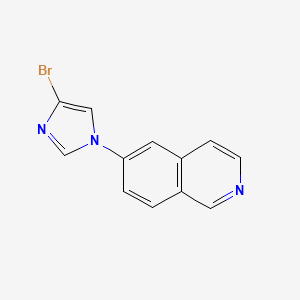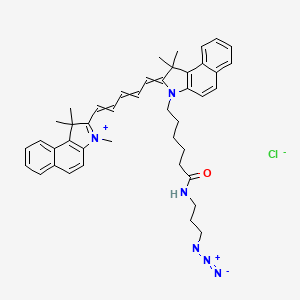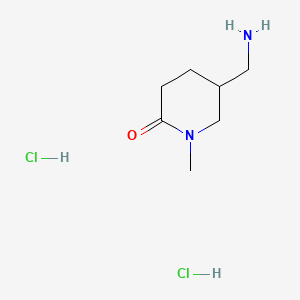
Arg-Gly-Tyr-Ser-Leu-Gly
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arg-Gly-Tyr-Ser-Leu-Gly is a peptide composed of six amino acids: arginine, glycine, tyrosine, serine, leucine, and glycine. This peptide sequence is part of the lysozyme enzyme, which plays a crucial role in the immune system by breaking down bacterial cell walls.
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection, coupling, and washing steps to ensure the correct sequence is formed.
Solution-Phase Peptide Synthesis: This method involves synthesizing the peptide in solution, which can be advantageous for longer peptides but is less commonly used for shorter sequences like this compound.
Industrial Production Methods:
Automated Peptide Synthesizers: These machines streamline the SPPS process, allowing for high-throughput production of peptides.
Biotechnological Methods: Using recombinant DNA technology to produce peptides in bacterial or yeast expression systems can be another approach, although it is less common for short peptides.
Types of Reactions:
Oxidation: Tyrosine can undergo oxidation to form o-quinones, which can further react to form dimerization products.
Reduction: Arginine can be reduced to form agmatine.
Substitution: The amino acids in the peptide can undergo various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or metal catalysts like copper (II) sulfate (CuSO₄) can be used for the oxidation of tyrosine.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used for the reduction of arginine.
Substitution: Various reagents can be used depending on the specific amino acid and the desired substitution reaction.
Major Products Formed:
Oxidation Products: o-quinones, dimerization products.
Reduction Products: Agmatine.
Substitution Products: Various substituted amino acids depending on the reaction conditions.
Chemistry:
Peptide Synthesis: Used as a model peptide for studying peptide synthesis methods and optimizing reaction conditions.
Protein Engineering: Studied for understanding the role of specific amino acids in protein structure and function.
Biology:
Enzyme Studies: Used to investigate the activity and specificity of lysozyme and other related enzymes.
Signal Transduction: Studied for its role in cellular signaling pathways.
Medicine:
Drug Development: Investigated for potential therapeutic applications, such as antimicrobial properties.
Diagnostic Tools: Used in the development of diagnostic assays and biomarkers.
Industry:
Biocatalysts: Employed in industrial processes requiring specific enzymatic activities.
Food Industry: Studied for its potential use as a natural preservative or additive.
作用機序
The mechanism by which Arg-Gly-Tyr-Ser-Leu-Gly exerts its effects involves its interaction with specific molecular targets and pathways. For example, the peptide can bind to receptors on cell surfaces, initiating signal transduction pathways that lead to various cellular responses. The exact mechanism depends on the specific biological context in which the peptide is studied.
類似化合物との比較
Tyr-Leu-Gly: A shorter peptide with similar properties.
Arg-Gly-Asp-Ser: Another peptide sequence with potential biological activity.
Gly-Tyr-Leu: A simpler peptide sequence for comparison.
Uniqueness:
Arg-Gly-Tyr-Ser-Leu-Gly is unique in its specific amino acid sequence and its role in lysozyme activity. Its combination of amino acids provides distinct biochemical properties that differentiate it from other peptides.
特性
CAS番号 |
59587-18-7 |
|---|---|
分子式 |
C28H45N9O9 |
分子量 |
651.7 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H45N9O9/c1-15(2)10-19(25(44)34-13-23(41)42)36-27(46)21(14-38)37-26(45)20(11-16-5-7-17(39)8-6-16)35-22(40)12-33-24(43)18(29)4-3-9-32-28(30)31/h5-8,15,18-21,38-39H,3-4,9-14,29H2,1-2H3,(H,33,43)(H,34,44)(H,35,40)(H,36,46)(H,37,45)(H,41,42)(H4,30,31,32)/t18-,19-,20-,21-/m0/s1 |
InChIキー |
INUQEXWWBRMJRX-TUFLPTIASA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)



![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
